Methyl 10-chloro-10-oxodecanoate
Overview
Description
Methyl 10-chloro-10-oxodecanoate (Methyl sebacoyl chloride, 10-Oxo-10-chlorodecanoic acid methyl ester) is a monomethyl ester of sebacinic acid.
Scientific Research Applications
Application in Organic Synthesis : Methyl 10-chloro-10-oxodecanoate is used in the synthesis of ketones from carboxylic acids and Grignard reagents, as demonstrated by Fujisawa and Sato (2003). They utilized specific reactants, including adipic acid monomethyl ester, to produce methyl 6-oxodecanoate, indicating the compound's role in complex organic synthesis processes (Fujisawa & Sato, 2003).
Role in Poly(vinyl chloride) Stabilization : Gilbert and Startin (1980) investigated the transformation products of epoxides, including Methyl 9,10-epoxyoctadecanoate, in the heat stabilization of poly(vinyl chloride) (PVC). This study highlights the compound's significance in understanding the stability and durability of PVC products (Gilbert & Startin, 1980).
Involvement in Nitrosochlorination Reactions : Hasan, Ahmad, Ahmad, and Osman (1983) focused on the nitrosochlorination of olefinic fatty acids, which yielded products including methyl 10-chloro-11-nitrosoundecanoate. Such studies are crucial for understanding the chemical behavior and potential applications of chlorinated and nitrosated derivatives of fatty acids (Hasan et al., 1983).
Antitumor Properties : Research by KinoshitaMitsuhiro and UmezawaSumio (1962) synthesized derivatives like 10-Methylene-11-oxododecanoic Acid, which demonstrated antitumor activities. This indicates the potential medicinal applications of this compound and its derivatives in cancer research (KinoshitaMitsuhiro & UmezawaSumio, 1962).
Application in Lubricants and Coatings : Doll, Bantchev, and Murray (2013) used this compound in the transformation of methyl oleate into long-chain keto and diketo derivatives. Their research suggests the utility of this compound in the production of lubricants and coatings, highlighting its role in industrial applications (Doll et al., 2013).
Safety and Hazards
Methyl 10-chloro-10-oxodecanoate is classified as a combustible liquid and causes severe skin burns and eye damage . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
Future Directions
Mechanism of Action
Target of Action
Methyl 10-chloro-10-oxodecanoate, also known as Methyl sebacoyl chloride , is a monomethyl ester of sebacinic acid
Mode of Action
It is known to be used in the preparation of various compounds, including methyl 10-[2-methoxy-4-(3-trifluoromethyl-3h-diazirin-3-yl)phenyl]-10-oxodecanoate , fluorescein-derivatives of Necrostatin-3 , and methyl 10-oxo-10-(Pyren-3-yl)decanoate .
Biochemical Analysis
Biochemical Properties
Methyl 10-chloro-10-oxodecanoate is known to interact with various enzymes and proteins. It acts as an enzyme inhibitor, binding to the active site of peptidases and blocking their activity . This interaction with enzymes is crucial in its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily due to its lipolytic effect on adipocytes . This leads to an increased release of fatty acids and glycerol , influencing cell function and impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its ability to inhibit enzyme activity is a key part of its mechanism of action .
Properties
IUPAC Name |
methyl 10-chloro-10-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO3/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUUAAZQEMFVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337722 | |
Record name | Methyl 10-chloro-10-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14065-32-8 | |
Record name | Methyl 10-chloro-10-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 10-chloro-10-oxodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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